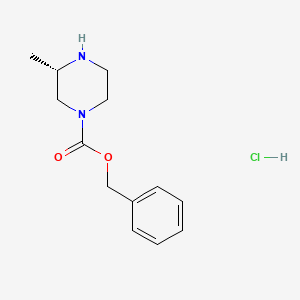

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (3S)-3-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHODTYPYWKFPS-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662613 | |

| Record name | Benzyl (3S)-3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217812-89-9 | |

| Record name | Benzyl (3S)-3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride

CAS Number: 1217812-89-9 (Hydrochloride Salt) Free Base CAS: 612493-87-5 Synonyms: (S)-1-Cbz-3-methylpiperazine HCl; Benzyl (S)-3-methylpiperazine-1-carboxylate HCl; (S)-4-N-Cbz-2-methylpiperazine hydrochloride.

Executive Summary

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a high-value chiral building block widely utilized in medicinal chemistry for the synthesis of peptidomimetics, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. Its structural significance lies in the rigid piperazine core, which provides a defined spatial orientation for pharmacophores, while the benzyl carbamate (Cbz) group serves as an orthogonal protecting group that is stable to acidic conditions (e.g., Boc removal) but cleavable via hydrogenolysis.

This guide provides a comprehensive technical analysis of the compound, focusing on its regioselective synthesis, quality control parameters, and application in drug development.

Chemical Identity & Properties

The compound exists as a hydrochloride salt, which confers improved stability and solubility compared to the free base. The regiochemistry is critical: the Cbz protection is located on the nitrogen distal to the methyl group (N4 of the original 2-methylpiperazine), which is renumbered as N1 in the IUPAC name benzyl 3-methylpiperazine-1-carboxylate.

Table 1: Physicochemical Constants

| Property | Specification |

| CAS Number (HCl) | 1217812-89-9 |

| CAS Number (Free Base) | 612493-87-5 |

| IUPAC Name | Benzyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride |

| Molecular Formula | C₁₃H₁₈N₂O₂[1][2] · HCl |

| Molecular Weight | 270.76 g/mol (Salt); 234.29 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-Enantiomer |

| Solubility | Soluble in water, methanol, DMSO; slightly soluble in DCM |

| Melting Point | ~165–170 °C (Decomposes) |

| SMILES | C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Synthetic Route & Manufacturing

The core challenge in synthesizing this compound is regioselectivity . The starting material, (S)-2-methylpiperazine, contains two nucleophilic nitrogen atoms:

-

N1 (adjacent to methyl): Sterically hindered.

-

N4 (distal): Sterically unhindered.

Direct reaction with benzyl chloroformate (Cbz-Cl) favors the unhindered N4 position. However, without pH control, bis-protection (di-Cbz) or mixed isomers can occur. The protocol below utilizes a pH-controlled Schotten-Baumann condition to maximize yield of the mono-protected species.

Experimental Protocol: Regioselective Protection

Reagents: (S)-2-Methylpiperazine, Benzyl chloroformate (Cbz-Cl), Dichloromethane (DCM), Triethylamine (TEA) or NaOH, HCl (dioxane or aqueous).

-

Dissolution: Dissolve (S)-2-methylpiperazine (1.0 eq) in DCM at 0°C.

-

Controlled Addition: Add Cbz-Cl (0.95 eq) dropwise over 2 hours. Note: Using a slight deficit of Cbz-Cl prevents bis-protection.

-

Temperature Control: Maintain temperature < 5°C to kinetically favor the unhindered N4 amine (which becomes N1 in the product).

-

Workup:

-

Wash with water to remove unreacted piperazine salts.

-

Extract organic layer.[3]

-

Critical Step: Acidify organic layer with 1M HCl to precipitate the product or evaporate and treat with HCl/Dioxane.

-

-

Crystallization: Recrystallize from Ethanol/Ether to remove any traces of the N1-protected regioisomer (which is more soluble).

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis workflow targeting the unhindered nitrogen of 2-methylpiperazine.

Applications in Medicinal Chemistry

This compound acts as a "chiral motor" in drug design. The methyl group induces a conformational bias in the piperazine ring, often locking it into a specific chair conformation that can enhance binding affinity to target proteins.

Key Application Areas

-

GPCR Modulators: Used in the synthesis of CCR5 antagonists and GLP-1 analogs where the piperazine nitrogen acts as a basic center for receptor interaction.

-

Kinase Inhibitors: The chiral methyl group can fit into hydrophobic pockets (e.g., the ribose binding pocket) of kinases, improving selectivity over non-methylated analogs.

-

Peptidomimetics: The rigid structure mimics the turn conformations of peptides, improving metabolic stability.

Mechanistic Logic: Orthogonal Protection

The Cbz group allows chemists to functionalize the free amine (N4 relative to Cbz, or N1 relative to methyl) with alkyl halides or acyl chlorides. Subsequently, the Cbz group is removed via Pd/C hydrogenation, liberating the second amine for further elaboration. This "Protect-Functionalize-Deprotect" cycle is essential for building asymmetric bis-piperazine drugs.

Analytical Protocols & Quality Control

Ensuring the enantiomeric excess (ee%) and regioisomeric purity is paramount.

Quality Control Decision Tree

Figure 2: QC workflow ensuring regioisomeric and enantiomeric purity.

Analytical Methods

-

1H NMR (DMSO-d6):

-

Diagnostic peaks: Methyl doublet at ~1.1 ppm.

-

Cbz benzylic protons: Singlet/AB quartet at ~5.1 ppm.

-

Regioisomer check: The chemical shift of the proton alpha to the methyl group differs between the 1-Cbz-3-methyl (target) and 1-Cbz-2-methyl (impurity) isomers.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/DEA (80:20:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Safety and Handling

-

Hazard Identification: The HCl salt is an irritant (H315, H319, H335). Avoid inhalation of dust.

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable in solid form for >2 years if kept dry. In solution, the free base is prone to carbamate hydrolysis at high pH (>12) or high temperature.

References

-

Biosynce . (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5.[1][4] Retrieved from

-

National Institutes of Health (NIH) . PubChem Compound Summary for CID 7578289: (S)-Benzyl 3-methylpiperazine-1-carboxylate. Retrieved from

-

Alchimica . (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride (CAS 1217812-89-9).[5] Retrieved from

-

Organic Syntheses . Preparation of 1-Benzylpiperazine (Analogous methodology). Org. Synth. 1955, 35, 10. Retrieved from

-

Echemi . CAS 1217812-89-9 Product Database. Retrieved from

Sources

- 1. (S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 7578289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cbz-(S)-3-Methylpiperazine Supplier & Manufacturer in China | Properties, Applications, Safety Data, COA, MSDS [chemheterocycles.com]

- 3. connectjournals.com [connectjournals.com]

- 4. biosynce.com [biosynce.com]

- 5. (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride (1 x 500 mg) | Alchimica [shop.alchimica.cz]

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride molecular weight

An In-Depth Technical Guide to (S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride: Physicochemical Properties, Analysis, and Applications

Executive Summary

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a chiral synthetic intermediate of significant value in the pharmaceutical industry. Its stereospecific structure makes it a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting the cholinergic system.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core physicochemical properties, outlining robust analytical methodologies for its characterization, and contextualizing its application in medicinal chemistry. The focus is on providing not just protocols, but the scientific rationale behind them, ensuring a deep understanding of how to handle, analyze, and utilize this important molecule effectively and with scientific integrity.

The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of marketed drugs, including antibacterials, antiallergics, and antipsychotics.[2] This prevalence is due to the ring's unique combination of properties: the two nitrogen atoms can form multiple hydrogen bonds or ionic interactions with biological targets, effectively regulate acid-base constants (pKa), and modulate the lipophilicity of a molecule to enhance its pharmacokinetic profile.[2][3] When functionalized asymmetrically, as in (S)-Benzyl 3-methylpiperazine-1-carboxylate, it becomes a powerful tool for introducing stereochemistry, which is paramount for achieving target specificity and reducing off-target effects in modern drug design.

Core Physicochemical Properties

A precise understanding of the molecular properties is the foundation for all subsequent experimental work. The topic of this guide is the hydrochloride salt, which has distinct properties from its corresponding free base. The addition of hydrogen chloride (HCl) increases the polarity and often improves the crystallinity and handling characteristics of the amine-containing free base.

The molecular weight of the free base, (S)-Benzyl 3-methylpiperazine-1-carboxylate, is 234.29 g/mol .[4][5][6] The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ), resulting in a final molecular weight of 270.75 g/mol .

| Property | (S)-Benzyl 3-methylpiperazine-1-carboxylate (Free Base) | (S)-Benzyl 3-methylpiperazine-1-carboxylate HCl (Salt) |

| IUPAC Name | benzyl (3S)-3-methylpiperazine-1-carboxylate[4] | benzyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride |

| Synonyms | (S)-4-Cbz-2-methylpiperazine, (S)-1-Cbz-3-methylpiperazine[4] | N/A |

| Molecular Formula | C₁₃H₁₈N₂O₂[4] | C₁₃H₁₉ClN₂O₂ |

| Molecular Weight | 234.29 g/mol [4][5] | 270.75 g/mol |

| CAS Number | 612493-87-5[4] | Not explicitly assigned; derived from free base. |

| Appearance | Varies; may be an oil or solid. | Typically a white to off-white solid. |

| Storage | Store in a cool, dark place under an inert atmosphere.[6][7] | Store in a cool, dark, dry place under an inert atmosphere. |

Synthesis Context and Safe Handling

Role in Synthesis

This compound is not an end-product but a crucial intermediate. A common synthetic strategy involves the protection of one of the nitrogen atoms of (S)-2-methylpiperazine with a benzyloxycarbonyl (Cbz or Z) group. This protecting group strategy is fundamental in organic synthesis; it temporarily masks a reactive functional group (the secondary amine at the 4-position) to allow for selective modification at another site on the molecule. Once the desired modifications are complete, the Cbz group can be readily removed via hydrogenolysis.

Below is a conceptual diagram illustrating the role of this intermediate.

Caption: Role of the title compound in a synthetic pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications for the free base, the compound presents several hazards.[4] The hydrochloride salt should be handled with similar precautions.

-

Acute Toxicity (Oral): Harmful if swallowed.[4]

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Handling Recommendations: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Comprehensive Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of a chiral intermediate is non-negotiable in drug development. A multi-technique approach is required for comprehensive characterization.

Structural Elucidation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure confirmation. For N-acylated piperazines, the spectra can be complex due to conformational isomerism arising from both the piperazine ring chair-interconversion and the restricted rotation around the carbamate's C-N bond.[8]

Protocol: ¹H NMR Characterization

-

Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for adequate signal dispersion.

-

Data Acquisition: Acquire a standard proton spectrum. Key signals to identify include the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the piperazine ring protons (a complex multiplet system, typically 2.5-4.0 ppm), and the methyl group doublet (~1.1-1.3 ppm).

-

Interpretation Rationale: The integration of the signals must correspond to the number of protons in the structure. The coupling patterns (splitting) will confirm the connectivity between adjacent protons. For definitive structural assignment, 2D NMR experiments like COSY and HSQC are recommended.

Mass Spectrometry (MS) confirms the molecular weight of the compound and provides structural information through its fragmentation pattern. When coupled with a separation technique like liquid chromatography (LC-MS), it is also a powerful tool for purity analysis.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Use a reverse-phase C18 column.[9] A typical mobile phase would be a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate to improve ionization.

-

MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺. For the free base, this would be at m/z 235.3. For the hydrochloride salt, you will observe the ion for the free base, as the HCl is lost. Key fragmentation patterns for benzylpiperazines often include the loss of the benzyl group, resulting in a prominent fragment ion.[10][11]

Purity and Enantiomeric Excess: Chiral HPLC

For a chiral compound, determining the enantiomeric excess (e.e.) is as important as determining chemical purity. The most direct and widely used technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[12][13]

Causality of Method: CSPs work by creating a chiral environment within the column. The two enantiomers of the analyte interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are particularly effective for a broad range of chiral molecules, including piperazine derivatives.[14]

Workflow and Protocol: Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol Steps:

-

Column Selection: Begin with a cellulose tris(3,5-dimethylphenylcarbamate) or similar polysaccharide-based CSP.

-

Mobile Phase Preparation: Prepare a series of mobile phases. A good starting point for normal-phase mode is a mixture of hexane and isopropanol (e.g., 90:10 v/v). Small amounts of an additive like diethylamine (DEA) may be required to improve the peak shape of basic analytes.

-

Sample Preparation: Dissolve the hydrochloride salt in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[14]

-

Instrument Setup:

-

Set the flow rate to 1.0 mL/min.

-

Set the column temperature to 25 °C.

-

Set the UV detection wavelength. Since the benzyl group provides a chromophore, detection at ~210-220 nm is appropriate.

-

-

Analysis and Optimization: Inject the sample. If separation is not achieved, systematically vary the ratio of hexane to isopropanol. The goal is to achieve a resolution (Rs) value of >1.5 between the two enantiomeric peaks. Fine-tuning the column temperature can also influence selectivity.[14]

Conclusion

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is more than just a chemical; it is an enabling tool for the creation of stereochemically pure pharmaceuticals. Its proper use demands a rigorous analytical approach grounded in first principles. By combining NMR for structural confirmation, mass spectrometry for molecular weight verification and impurity profiling, and, most critically, chiral HPLC for ensuring enantiomeric purity, researchers can proceed with confidence. This guide provides the foundational knowledge and practical protocols to empower scientists in drug discovery and development to fully leverage the potential of this valuable chiral building block.

References

-

BIOSYNCE. (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5.

-

PubChem. (S)-Benzyl 3-methylpiperazine-1-carboxylate.

-

PubChem. Benzyl 3-methylpiperazine-1-carboxylate.

-

Lead Sciences. Benzyl 3-methylpiperazine-1-carboxylate.

-

BLD Pharm. Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride.

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

-

Tokyo Chemical Industry. (S)-1-Boc-3-methylpiperazine.

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

-

BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.

-

Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs.

-

A Review on Analytical Methods for Piperazine Determination.

-

Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile.

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

-

Giergel, M., et al. (2018). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules.

-

Organic Syntheses. 1-benzylpiperazine.

-

Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 45-51.

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.

-

NIST WebBook. 1-Benzylpiperazine.

-

ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2.

Sources

- 1. biosynce.com [biosynce.com]

- 2. connectjournals.com [connectjournals.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. (S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 7578289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl 3-methylpiperazine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 7. (S)-1-Boc-3-methylpiperazine | 147081-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-Benzylpiperazine [webbook.nist.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile and Handling of (S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride

[1]

CAS Registry Number: 1217831-52-1 (HCl Salt) | Free Base CAS: 612493-87-5 Formula: C₁₃H₁₈N₂O₂[1] · HCl | Molecular Weight: 270.76 g/mol (Salt)[1][2]

Executive Summary & Chemical Identity[3]

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a critical chiral building block in the synthesis of peptidomimetics and small-molecule therapeutics.[1] Its structure features a piperazine ring protected at the N1 position by a carboxybenzyl (Cbz) group, with a methyl substituent at the C3 position imparting chirality.[1]

Understanding the solubility profile of this compound is essential for three distinct phases of drug development:

-

Synthetic Utility: Selecting solvents that maintain the salt in solution during nucleophilic substitutions or deprotections.[1]

-

Purification: Designing recrystallization systems to remove impurities without chromatography.[1]

-

Formulation: Preparing stock solutions for biological assays.

This guide provides a technical analysis of its solubility characteristics, derived from the interplay between its lipophilic Cbz moiety and its hydrophilic hydrochloride ionic lattice.[1]

Physicochemical Solubility Profile

The solubility of (S)-Benzyl 3-methylpiperazine-1-carboxylate HCl is governed by the "Amphiphilic Salt" principle.[1] The Cbz group drives solubility in organic polar solvents, while the protonated amine chloride drives water solubility.[1]

Quantitative Solubility Matrix (Estimated Working Ranges)

Data below represents typical working ranges for Cbz-protected piperazine salts in process chemistry environments.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Context |

| Protic Polar | Water | High | > 100 mg/mL | Aqueous workups; biological stock solutions.[1] |

| Methanol (MeOH) | Very High | > 200 mg/mL | Primary solvent for dissolution and transfer.[1] | |

| Ethanol (EtOH) | High | 50–100 mg/mL | Ideal solvent for recrystallization (cooling).[1] | |

| Isopropanol (IPA) | Moderate | 10–30 mg/mL | Good anti-solvent or cooling crystallization solvent.[1] | |

| Aprotic Polar | DMSO | Very High | > 250 mg/mL | High-concentration stocks for HTS/bio-assays.[1] |

| DMF | High | > 150 mg/mL | Peptide coupling reactions.[1] | |

| Chlorinated | Dichloromethane (DCM) | Low/Moderate | < 10 mg/mL* | Salt is poorly soluble; Free base is highly soluble.[1] |

| Chloroform | Low | < 5 mg/mL | Not recommended for the salt form.[1] | |

| Non-Polar | Diethyl Ether | Insoluble | < 0.1 mg/mL | Primary Anti-Solvent for precipitation.[1] |

| Hexanes/Heptane | Insoluble | < 0.01 mg/mL | Used to wash filter cakes to remove oils.[1] | |

| Toluene | Insoluble | < 1 mg/mL | Used for azeotropic drying (salt remains solid).[1] |

Mechanism of Action[4][5][6]

-

The "Salting-In" Effect: In pure water, the ionic dipole interactions of the

moiety dominate, breaking the lattice energy.[1] -

The "Hydrophobic Effect": In alcohols (MeOH/EtOH), the benzyl ring interacts favorably with the alkyl chains of the solvent, while the hydroxyl group solvates the ions.[1]

-

The "Anti-Solvent" Shock: Addition of Diethyl Ether or MTBE disrupts the solvation shell of the benzyl group without stabilizing the ionic core, causing rapid precipitation.[1]

Experimental Protocols

Protocol A: Solvent Selection for Recrystallization

Objective: To purify crude (S)-Benzyl 3-methylpiperazine-1-carboxylate HCl to >98% purity.

Methodology: Vapor Diffusion or Solvent/Anti-Solvent Precipitation.[1]

-

Dissolution: Dissolve 1.0 g of crude salt in the minimum amount of warm Methanol (approx. 3–5 mL) at 40°C. Ensure complete dissolution; filter if particulates remain.

-

Anti-Solvent Addition: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise to the stirring methanol solution.[1]

-

Ratio: Target a final solvent:anti-solvent ratio of 1:4.[1]

-

-

Nucleation: Cloudiness (turbidity) indicates the metastable limit.[1] Stop addition and allow the mixture to cool to room temperature, then 0°C.

-

Isolation: Filter the white crystalline precipitate under vacuum. Wash the cake with cold Ether/Hexane (1:1).

-

Drying: Dry under high vacuum at 40°C to remove trapped solvent.[1]

Protocol B: Preparation of Free Base for Reaction

Objective: To convert the HCl salt into the reactive free amine for nucleophilic attack (e.g., SN2 or amide coupling).[1]

-

Partitioning: Suspend the HCl salt in Dichloromethane (DCM). It will likely remain a suspension.[1]

-

Neutralization: Add 1.0 equivalent of aqueous saturated

or 1.0M NaOH.[1] -

Extraction: Shake vigorously. The solid will dissolve as it deprotonates and partitions into the DCM layer.[1]

-

Phase Separation: Collect the organic (DCM) layer.[1]

-

Drying: Dry over anhydrous

or -

Usage: Use the DCM solution directly in the next step (do not concentrate to dryness if the free base is an oil/unstable).[1]

Decision Logic & Workflows

The following diagrams illustrate the logical decision-making process for handling this compound based on its solubility properties.

Diagram 1: Solubility-Based Application Decision Tree

Caption: Decision matrix for solvent selection based on the intended experimental outcome.

Diagram 2: Recrystallization Workflow (Solvent/Anti-Solvent)

Caption: Step-by-step workflow for the purification of the HCl salt using the Methanol/Ether system.

References

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride

This guide provides comprehensive safety and handling information for (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride, a key intermediate in pharmaceutical research and development.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven handling protocols to ensure a safe laboratory environment.

Compound Profile and Hazard Identification

The primary hazards are associated with its irritant properties. Based on aggregated GHS data from multiple suppliers for the free base, the compound is classified as follows:

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

-

Acute Oral Toxicity: May be harmful if swallowed.[2]

General toxic effects of piperazine derivatives can include agitation, anxiety, and cardiac symptoms.[3] Piperazine itself is considered a hazardous substance and can cause burns and sensitization.[4] The hydrochloride salt form is generally more stable than the base.[1]

GHS Hazard Summary

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] | Warning | GHS07 |

| Acute Toxicity, Oral | Category 4 (in some notifications) | H302: Harmful if swallowed[2] | Warning | GHS07 |

Risk Assessment and Control Hierarchy

A thorough risk assessment is paramount before handling this compound. The following workflow illustrates a systematic approach to mitigating risks.

Caption: Risk Assessment and Control Hierarchy Workflow.

Engineering Controls

The primary method for controlling exposure is through engineering solutions.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound, including procedures for weighing, transferring, and disposal.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

-

Access Restriction: Limit access to areas where the compound is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE)

While engineering and administrative controls are the primary defense, appropriate PPE is mandatory.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A full-face shield is recommended when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A fully buttoned lab coat must be worn.

-

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Safe Handling and Storage Protocols

Handling Solid Compound

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a solid. Piperazine salts can be hygroscopic and prone to static electricity, which requires specific handling techniques.[1][5]

Protocol for Weighing and Transferring:

-

Preparation:

-

Don all required PPE.

-

Ensure the chemical fume hood is functioning correctly.

-

Clean the work surface and the analytical balance within the fume hood.

-

-

Weighing:

-

Use an anti-static weighing dish or an anti-static gun to minimize dispersal of the powder.

-

Carefully scoop the desired amount of the compound using a clean spatula. Avoid creating dust clouds.

-

Close the primary container immediately after removing the required amount to minimize exposure to atmospheric moisture.

-

-

Transfer:

-

To transfer the weighed solid to a reaction vessel, gently tap the weighing dish.

-

If dissolving the compound, add the solvent to the solid in the reaction vessel within the fume hood.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Given the hygroscopic nature of piperazine salts, storage with a desiccant is recommended.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Containment:

-

For a small spill, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.

-

Place the collected material into a sealed, labeled container for hazardous waste disposal.

-

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Disposal

Dispose of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

-

PubChem. (S)-Benzyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 413-420. Retrieved from [Link]

-

Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. Retrieved from [Link]

-

Kuchar, M., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 499. Retrieved from [Link]

-

Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

-

PubChem. Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 7578289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mmbio.byu.edu [mmbio.byu.edu]

(S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride: The Chiral Scaffold for Cholinergic Modulation

Executive Summary

Role: Chiral Pharmacophore Precursor Primary Application: Synthesis of Stereoselective Muscarinic Agonists (M1/M4 subtypes) Mechanism Class: Structural Preorganization & Stereochemical Control

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride (CAS 612493-87-5) is not a direct-acting ligand but a critical chiral building block used to synthesize high-affinity cholinergic modulators. Its physiological "mechanism" is defined by its ability to deliver the (S)-2-methylpiperazine pharmacophore with high enantiomeric excess (>97%). This specific chiral motif is essential for distinguishing between muscarinic receptor subtypes (M1 vs. M2/M3), minimizing off-target cardiovascular effects while maximizing cognitive enhancement in Alzheimer's and schizophrenia models.

Part 1: Mechanism of Action – The Stereochemical "Magic Methyl" Effect

While the parent compound is a protected intermediate, its value lies in the (S)-2-methylpiperazine moiety released upon deprotection. This moiety acts as the primary amine anchor in the orthosteric binding site of Muscarinic Acetylcholine Receptors (mAChRs).

Structural Biology of the Pharmacophore

The efficacy of cholinergic drugs derived from this scaffold relies on three molecular interactions within the GPCR transmembrane bundle:

-

Ionic Anchoring: The secondary amine of the piperazine ring (N1), once deprotected and protonated at physiological pH, forms a salt bridge with the conserved Aspartate (Asp105 in M1) residue in Transmembrane Domain 3 (TM3).

-

Hydrophobic Clamping: The benzyl carbamate (Cbz) group serves as a temporary protecting group. In the final drug, this is replaced by a heteroaromatic system (e.g., thiadiazole, pyrazine) that engages tryptophan residues in the extracellular loop.

-

The (S)-Methyl Selectivity Filter: The C3-methyl group (which becomes C2-methyl upon N1-deprotection/renumbering) locks the piperazine ring into a rigid chair conformation.

-

Why (S)- over (R)-? The (S)-configuration directs the methyl group into a specific hydrophobic sub-pocket (often defined by Tyr381 and Tyr404 in M1). This steric fit prevents the "lid" of the receptor from closing over the agonist in M2/M3 subtypes (which have slightly different pocket volumes), thereby enhancing M1 selectivity .

-

Pathway Visualization: From Scaffold to Signal Transduction

The following diagram illustrates how this scaffold is transformed into an active agent and how that agent triggers the Gq-signaling cascade.

Figure 1: The progression from the protected (S)-benzyl scaffold to the active cholinergic agonist and subsequent signal transduction.

Part 2: Experimental Protocols & Validation

To utilize this compound effectively, researchers must validate its chiral purity (as the (R)-enantiomer can be inactive or toxic) and its successful conversion to the active pharmacophore.

Protocol 1: Deprotection & Activation (Cbz Removal)

Objective: Isolate the free (S)-2-methylpiperazine base for coupling. Causality: The Cbz group prevents amine reactivity. Hydrogenolysis is chosen over acid hydrolysis to preserve the stereocenter and ring integrity.

-

Preparation: Dissolve 10.0 g of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride in 100 mL of anhydrous Methanol (MeOH).

-

Catalyst Addition: Under an Argon atmosphere, add 10 wt% Palladium on Carbon (Pd/C, 1.0 g).

-

Hydrogenation: Purge the vessel with

gas. Maintain-

Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (

) should disappear.

-

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 20 mL MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield (S)-2-methylpiperazine dihydrochloride (if HCl was retained) or the free base.

Protocol 2: Chiral Purity Validation (HPLC)

Objective: Ensure Enantiomeric Excess (ee) > 98%. Trustworthiness: A racemic mixture will fail in biological assays due to the "eutomer/distomer" effect.

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (piperazine absorption).

-

Standard: Inject racemic 2-methylpiperazine to establish separation resolution (

). -

Acceptance Criteria: The (S)-peak must constitute >99% of the total area.

Protocol 3: Functional Calcium Flux Assay (Post-Synthesis)

Objective: Verify the cholinergic activity of the derived agonist. System: CHO-K1 cells stably expressing human M1 receptor.

-

Seeding: Plate CHO-hM1 cells (10k/well) in 384-well black/clear plates. Incubate overnight.

-

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Compound Addition: Add the synthesized (S)-methylpiperazine derivative (0.1 nM – 10 µM).

-

Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR Tetra system.

-

Data Analysis: Calculate

relative to Acetylcholine (Reference Full Agonist).

Part 3: Data Summary & Specifications

Physicochemical Profile

| Property | Value | Significance |

| CAS Number | 612493-87-5 | Unique Identifier |

| Molecular Formula | Stoichiometry for synthesis | |

| Molecular Weight | 270.75 g/mol (HCl salt) | Calculation of molar equivalents |

| Chirality | (S)-Enantiomer | Critical for receptor selectivity |

| Purity Grade | >97% (HPLC) | Required for pharmaceutical intermediates |

| Solubility | DMSO, Methanol, Water | Versatile for organic reactions |

Comparative Pharmacophore Analysis

The table below highlights why the (S)-methylpiperazine scaffold is superior to non-chiral alternatives in cholinergic drug design.

| Scaffold Type | Receptor Affinity (M1) | Selectivity (M1 vs M2) | Metabolic Stability |

| (S)-2-Methylpiperazine | High ( | High (>100-fold) | High (Steric hindrance) |

| (R)-2-Methylpiperazine | Low ( | Low | Moderate |

| Piperazine (Unsubstituted) | Moderate | None (Non-selective) | Low (Rapid N-oxidation) |

References

-

Biosynce . (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5 Product Profile. Biosynce.com. Link

-

PubChem . Compound Summary: (S)-Benzyl 3-methylpiperazine-1-carboxylate.[1][2][3][4] National Library of Medicine. Link

- Spalding, T. A., et al. (2002). Structural requirements of muscarinic receptor agonists. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for piperazine pharmacophores in M1 agonists).

-

European Chemicals Agency (ECHA) . Registration Dossier: (S)-Benzyl 3-methylpiperazine-1-carboxylate. Link

Sources

Role of (S)-Benzyl 3-methylpiperazine-1-carboxylate as a chiral building block

Topic: Role of (S)-Benzyl 3-methylpiperazine-1-carboxylate as a Chiral Building Block Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

(S)-Benzyl 3-methylpiperazine-1-carboxylate (CAS: 612493-87-5), also known as (S)-1-Cbz-3-methylpiperazine, is a high-value chiral building block used extensively in the synthesis of bioactive small molecules. Its structural utility lies in its ability to introduce a conformationally restricted piperazine motif with precise stereochemical control.

This guide analyzes the compound’s role as a "proximal-methyl" installer in drug scaffolds, detailing its regioselective synthesis, reactivity profile, and critical application in the development of KRAS G12C inhibitors and GPCR modulators. Unlike its Boc-protected counterpart, the Cbz variant offers orthogonal stability to acidic conditions, making it indispensable for synthetic routes requiring early-stage acid-mediated transformations.

Chemical Identity & Stereochemical Architecture

The utility of this building block is defined by its specific regiochemistry. It allows the medicinal chemist to differentiate the two nitrogen atoms of the piperazine ring based on steric hindrance and protecting group status.

| Property | Specification |

| IUPAC Name | Benzyl (3S)-3-methylpiperazine-1-carboxylate |

| Common Name | (S)-1-Cbz-3-methylpiperazine |

| CAS Number | 612493-87-5 |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| Chiral Center | C3 (S-configuration) |

| Free Amine | N4 (Sterically hindered, adjacent to methyl) |

| Protected Amine | N1 (Sterically unhindered, distal to methyl) |

Structural Causality

The "1-Cbz-3-methyl" nomenclature implies that the unhindered nitrogen (distal to the methyl group) bears the protecting group. Consequently, the free amine is the hindered nitrogen (proximal to the methyl).

-

Implication: This reagent is specifically designed to couple the hindered nitrogen to a scaffold first. This placement is crucial for drugs like Sotorasib, where the methyl group must be positioned adjacent to the heteroaryl core to induce the correct atropisomeric conformation.

Synthesis & Manufacturing

The industrial preparation of (S)-Benzyl 3-methylpiperazine-1-carboxylate relies on the principle of steric differentiation during the protection step.

Regioselective Synthesis Route

Starting from (S)-2-methylpiperazine, the reaction with benzyl chloroformate (Cbz-Cl) is kinetically controlled. The unhindered N4 nitrogen (which becomes N1 in the product numbering) reacts significantly faster than the hindered N1 nitrogen.

Figure 1: Regioselective synthesis exploiting steric hindrance. The unhindered nitrogen is preferentially protected.

Quality Control Parameters:

-

Chiral Purity: Measured via Chiral HPLC (e.g., Chiralpak AD-H). Target >99% ee to prevent eutomer/distomer issues in final drugs.

-

Regio-isomer Content: 1H NMR distinguishes the isomers based on the chemical shift of the methine proton adjacent to the methyl group.

Reactivity Profile & Strategic Utility

The molecule serves as a bifunctional scaffold with orthogonal reactivity.

The Hindered Nucleophile (N4)

The free amine is secondary and alpha-substituted.

-

Reactivity: Lower nucleophilicity compared to unsubstituted piperazine due to steric bulk.

-

Strategic Advantage: When coupled to an aromatic system (SNAr or Buchwald-Hartwig), the adjacent methyl group restricts rotation around the N-Aryl bond. This is a key design element in creating atropisomers or locking bioactive conformations in kinase inhibitors.

The Protected Latent Amine (N1)

The Cbz group protects the distal nitrogen.

-

Orthogonality: Stable to TFA and HCl (conditions used to remove Boc or t-Butyl esters).

-

Deprotection: Cleaved by catalytic hydrogenolysis (H₂/Pd-C) or HBr/AcOH.[1] This allows the chemist to work on the "right-hand side" of the molecule using acid-labile chemistry before revealing the N1 amine for the final elaboration (e.g., acrylation).

Applications in Medicinal Chemistry

Case Study: KRAS G12C Inhibitors (Sotorasib Class)

While the commercial route for Sotorasib often employs the Boc-analog, the Cbz-analog is critical in routes where the final acrylamide installation must be delayed, or where intermediates require acidic purification.

Mechanism of Action: The (S)-methyl group on the piperazine ring is not merely decorative. It nests into a hydrophobic pocket on the KRAS protein surface, improving binding affinity. More importantly, its steric bulk forces the piperazine ring into a specific chair conformation that orients the acrylamide warhead (attached to N1) for optimal covalent bonding with the Cysteine-12 residue.

Experimental Workflow: Piperazine Installation

The following workflow demonstrates the installation of the chiral piperazine onto a heteroaryl chloride (Ar-Cl), followed by deprotection.

Figure 2: Workflow for installing the piperazine moiety and revealing the distal amine.

Detailed Experimental Protocols

Protocol A: SNAr Coupling to Heteroaryl Chlorides

This protocol couples the hindered N4 amine to an aromatic core.

-

Setup: Charge a reaction vessel with the Heteroaryl Chloride (1.0 equiv), (S)-Benzyl 3-methylpiperazine-1-carboxylate (1.2 equiv), and Diisopropylethylamine (DIPEA, 3.0 equiv) in DMSO (5 mL/mmol).

-

Reaction: Heat the mixture to 100–120°C. Monitor by LC-MS. The reaction is typically slower than with unsubstituted piperazine; reaction times of 12–24 hours are common.

-

Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMSO. Dry organic layer over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product will be the Cbz-protected intermediate.

Protocol B: Cbz Deprotection (Hydrogenolysis)

This protocol reveals the N1 amine without affecting acid-sensitive groups.

-

Setup: Dissolve the Cbz-intermediate in Methanol or Ethanol (0.1 M concentration).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

-

Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-3 bar). Stir vigorously at Room Temperature.

-

Monitoring: Reaction is usually complete in 2–4 hours. Monitor for the disappearance of the Cbz peak in UV or mass shift (-134 Da).

-

Workup: Filter the catalyst through a Celite pad. Rinse with MeOH.[2] Concentrate the filtrate to obtain the free amine.

-

Note: If the amine is volatile or unstable, isolate as an HCl salt by adding 1M HCl in ether/dioxane.

-

References

-

Synthesis of Sotorasib (AMG 510)

-

Regioselective Synthesis of Piperazines

- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023).

- Source: Molecules, 2023.

-

URL:[Link]

-

Chemical Identity & Properties

- Title: Benzyl (3S)

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

Orthogonal Protection Strategies

Sources

An In-depth Technical Guide to the Synthesis of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride: A Focus on Starting Materials

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical agents.[1] Its stereospecific structure makes it a critical intermediate for drugs targeting a range of conditions. This guide provides an in-depth analysis of the synthetic pathways to this compound, with a primary focus on the selection and rationale of starting materials. We will explore a common and efficient synthetic route, detailing the experimental protocols and the chemical principles that underpin each step.

Strategic Importance and Retrosynthetic Analysis

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to form multiple hydrogen bonds and modulate physicochemical properties of drug candidates.[2] The "(S)" stereochemistry at the 3-position of the target molecule is often crucial for biological activity. A retrosynthetic analysis reveals that a logical and efficient approach to constructing this chiral heterocycle is to start from a readily available chiral precursor. (S)-alanine emerges as an ideal starting material due to its correct stereochemistry, low cost, and commercial availability.

The overall synthetic strategy can be visualized as a multi-step process, beginning with the modification of (S)-alanine to build the piperazine ring, followed by protection and salt formation.

Figure 1: Retrosynthetic analysis of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride.

Synthesis of the Chiral Intermediate: (S)-2-methylpiperazine from (S)-Alanine

The synthesis of the key intermediate, (S)-2-methylpiperazine, from (S)-alanine is a concise and efficient five-step process.[3] This route leverages the inherent chirality of alanine to produce the desired enantiomerically pure piperazine derivative.

Esterification of (S)-Alanine

The first step involves the protection of the carboxylic acid group of (S)-alanine as a methyl ester. This is a standard procedure to prevent unwanted side reactions of the carboxylic acid in subsequent steps.

Experimental Protocol:

-

Suspend (S)-alanine in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

-

Allow the reaction to proceed at room temperature for several hours until a clear solution is formed.

-

Evaporate the solvent under reduced pressure to obtain the crude (S)-alanine methyl ester hydrochloride.

Causality: The use of thionyl chloride is a common and effective method for esterification as it generates the necessary acidic conditions and the byproducts (SO2 and HCl) are gaseous, which drives the reaction to completion.

N-Acylation with Chloroacetyl Chloride

The amino group of the alanine methyl ester is then acylated with chloroacetyl chloride. This introduces a second functional group that is essential for the subsequent cyclization step.

Experimental Protocol:

-

Dissolve the crude (S)-alanine methyl ester hydrochloride in water and add sodium bicarbonate to neutralize the HCl and free the amine.

-

Under vigorous stirring, add a solution of chloroacetyl chloride in a suitable organic solvent (e.g., benzene or dichloromethane) dropwise.

-

Maintain the reaction at room temperature for a few hours.

-

Separate the organic phase and evaporate the solvent to yield the N-chloroacetylated product.

Causality: The reaction is performed under Schotten-Baumann conditions (an aqueous basic solution) to neutralize the HCl formed during the acylation, preventing the protonation of the starting amine and allowing the reaction to proceed.

Cyclization to form the Piperazinone Ring

The N-chloroacetylated intermediate undergoes an intramolecular cyclization to form a piperazinone ring. This is a key step in building the heterocyclic core.

Experimental Protocol:

-

Dissolve the N-chloroacetylated product in a suitable solvent like methanol.

-

Add an excess of a base, such as triethylamine, and benzylamine.

-

Heat the mixture to reflux for an extended period (e.g., 24 hours).

-

After cooling, the solvent is removed, and the residue is worked up by dissolving in dichloromethane and washing with acidic and basic aqueous solutions to remove impurities.

-

The product can be further purified by recrystallization.

Causality: The triethylamine acts as a base to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the six-membered ring. Benzylamine is introduced at this stage, which will become part of the final piperazine ring.

Reduction of the Piperazinone

The piperazinone intermediate is then reduced to the desired (S)-2-methylpiperazine.

Experimental Protocol:

-

The piperazinone is dissolved in a suitable solvent (e.g., tetrahydrofuran).

-

A reducing agent, such as lithium aluminum hydride (LAH), is added portion-wise at a low temperature.

-

The reaction is then warmed to room temperature and stirred until the reduction is complete.

-

The reaction is carefully quenched with water and aqueous sodium hydroxide.

-

The product is extracted with an organic solvent, and the solvent is evaporated to yield (S)-2-methylpiperazine.

Causality: LAH is a powerful reducing agent capable of reducing the amide functionality of the piperazinone to the corresponding amine, thus forming the piperazine ring.

N-Protection of (S)-2-methylpiperazine

With the chiral core in hand, the next step is the selective protection of one of the nitrogen atoms of the piperazine ring with a benzyl carbamate (Cbz or Z) group. This is a crucial step to allow for further functionalization at the unprotected nitrogen if required for the synthesis of more complex molecules.

Experimental Protocol:

-

Dissolve (S)-2-methylpiperazine in a suitable solvent like dichloromethane or an alcohol.

-

Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated to give (S)-Benzyl 3-methylpiperazine-1-carboxylate.

Causality: The less sterically hindered nitrogen of (S)-2-methylpiperazine will preferentially react with the bulky benzyl chloroformate. The base is necessary to neutralize the HCl generated during the reaction.

Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt. This is often done to improve the stability, crystallinity, and handling properties of the final compound.

Experimental Protocol:

-

Dissolve the (S)-Benzyl 3-methylpiperazine-1-carboxylate free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

-

The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to yield (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride.

Causality: The basic nitrogen atom of the piperazine ring is protonated by the strong acid (HCl) to form the corresponding ammonium salt, which is typically a stable, crystalline solid.

Summary of Synthetic Route and Data

The following table summarizes the key transformations and typical yields for the synthesis of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride starting from (S)-alanine.

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Esterification | (S)-Alanine, Methanol, Thionyl Chloride | High |

| 2 | N-Acylation | (S)-Alanine methyl ester, Chloroacetyl chloride, NaHCO3 | Good |

| 3 | Cyclization | N-chloroacetyl intermediate, Benzylamine, Triethylamine | 71.5% (3-step cumulative)[4] |

| 4 | Reduction | Piperazinone intermediate, Lithium Aluminum Hydride | Good |

| 5 | N-Protection | (S)-2-methylpiperazine, Benzyl chloroformate, Base | High |

| 6 | Salt Formation | Free base, HCl | Quantitative |

Figure 2: Synthetic workflow from (S)-Alanine.

Conclusion

The synthesis of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride from (S)-alanine is a robust and scalable route that provides access to this important chiral building block. The choice of (S)-alanine as the starting material is strategic, as it introduces the desired stereochemistry at the beginning of the synthesis, avoiding the need for costly and often difficult chiral resolutions or asymmetric syntheses later on. Each step in the synthesis is well-established and utilizes common laboratory reagents and techniques. This guide provides a comprehensive overview for researchers and drug development professionals, enabling them to confidently approach the synthesis of this and related chiral piperazine derivatives.

References

- CN1634901A - Process for preparing N-benzyl piperazine - Google P

-

A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine. (2011). (URL: [Link])

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google P

-

(S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5 - BIOSYNCE. (URL: [Link])

-

Preparation of chiral 2-methylpiperazine - ResearchGate. (URL: [Link])

-

The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach - PMC - PubMed Central. (URL: [Link])

-

Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

-

(S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 7578289 - PubChem. (URL: [Link])

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (URL: [Link])

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. (URL: [Link])

-

1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])

-

dl-ALANINE - Organic Syntheses Procedure. (URL: [Link])

- EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google P

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P

Sources

A Senior Application Scientist's Guide to Sourcing and Qualification of (S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride

Introduction: The Critical Role of Chiral Piperazines in Drug Discovery

(S)-Benzyl 3-methylpiperazine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with the stereocenter at the 3-position, provides a valuable scaffold for the synthesis of complex molecules with specific biological activities. This intermediate is particularly noted for its application in the development of cholinergic neurotransmitter agonists.[1] The hydrochloride salt form is often preferred in drug development for its improved solubility and stability.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride. We will delve into the identification of reputable suppliers, the critical aspects of quality control and analytical characterization, and the nuances of handling this important chiral intermediate.

Navigating the Commercial Landscape: Identifying and Qualifying Suppliers

A reliable supply of high-quality starting materials is paramount to the success of any research and development program. For (S)-Benzyl 3-methylpiperazine-1-carboxylate, several commercial suppliers offer the free base, which can then be converted to the hydrochloride salt.

Key Supplier Considerations:

When selecting a supplier, it is crucial to look beyond price and availability. The following factors should be carefully considered:

-

Purity and Specification: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch, outlining the purity as determined by methods such as HPLC and NMR, as well as levels of residual solvents and water content.

-

Documentation and Traceability: A comprehensive documentation package, including the CoA, Safety Data Sheet (SDS), and information on the manufacturing process, is essential for regulatory filings and ensuring batch-to-batch consistency.

-

Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for addressing any questions or issues that may arise.

Table 1: Prominent Commercial Suppliers of (S)-Benzyl 3-methylpiperazine-1-carboxylate

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | (S)-Benzyl 3-methylpiperazine-1-carboxylate | 612493-87-5 | ≥96% | Offered as the free base. |

| BIOSYNCE | (S)-Benzyl 3-methylpiperazine-1-carboxylate | 612493-87-5 | >97% | Available from gram to kilogram scale.[1] |

| Manchester Organics | Benzyl (3S)-3-methylpiperazine-1-carboxylate | 612493-87-5 | Not specified | Lead time of 4-6 weeks may be required. |

| BLDpharm | Benzyl 3-methylpiperazine-1-carboxylate | 84477-85-0 (racemate) | 95% | Note: CAS number corresponds to the racemate. |

Disclaimer: This is not an exhaustive list, and the availability and specifications of products may change. It is recommended to contact the suppliers directly for the most up-to-date information.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of (S)-Benzyl 3-methylpiperazine-1-carboxylate is essential for its effective use in synthesis and for the development of appropriate analytical methods.

Table 2: Chemical and Physical Properties of (S)-Benzyl 3-methylpiperazine-1-carboxylate (Free Base)

| Property | Value | Source |

| CAS Number | 612493-87-5 | PubChem |

| Molecular Formula | C13H18N2O2 | PubChem |

| Molecular Weight | 234.29 g/mol | PubChem |

| Appearance | Colorless to light-yellow to yellow liquid | Sigma-Aldrich |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

Synthetic Routes and Potential Impurities: A Proactive Approach to Quality Control

The synthetic route used to manufacture (S)-Benzyl 3-methylpiperazine-1-carboxylate can have a significant impact on the impurity profile of the final product. A common synthetic approach involves the reaction of (S)-2-methylpiperazine with benzyl chloroformate.

Potential Impurities to Consider:

-

(R)-enantiomer: The presence of the undesired (R)-enantiomer is a critical quality attribute for a chiral intermediate. The enantiomeric excess (e.e.) should be determined using a validated chiral HPLC method.

-

Over-benzylation: The reaction of both nitrogen atoms of the piperazine ring with benzyl chloroformate can lead to the formation of dibenzyl-3-methylpiperazine-1,4-dicarboxylate.

-

Residual Starting Materials: Incomplete reaction can result in the presence of residual (S)-2-methylpiperazine and benzyl chloroformate.

-

Solvents and Reagents: Residual solvents from the reaction and purification steps, as well as any unreacted reagents, should be monitored and controlled.

Quality Assessment Workflow: A Step-by-Step Guide

A robust quality assessment workflow is essential to ensure that each batch of (S)-Benzyl 3-methylpiperazine-1-carboxylate meets the required specifications.

Experimental Protocols: Ensuring Analytical Rigor

The following protocols provide a starting point for the in-house quality control of (S)-Benzyl 3-methylpiperazine-1-carboxylate.

Protocol 1: Purity and Impurity Profiling by HPLC

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Sample Preparation: Dissolve a known amount of the material in the mobile phase.

Protocol 2: Chiral Purity Determination by Chiral HPLC

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: A chiral stationary phase column suitable for the separation of amines (e.g., a polysaccharide-based column).

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Sample Preparation: Dissolve a known amount of the material in the mobile phase.

Protocol 3: Identity Confirmation by ¹H NMR

-

Instrumentation: Nuclear Magnetic Resonance Spectrometer (400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the proton NMR spectrum. The spectrum should be consistent with the expected structure of (S)-Benzyl 3-methylpiperazine-1-carboxylate.

From Free Base to Hydrochloride Salt: A Practical Protocol

Since many suppliers provide the free base, it is often necessary to prepare the hydrochloride salt in the laboratory.

Experimental Protocol for Hydrochloride Salt Formation:

-

Dissolve the (S)-Benzyl 3-methylpiperazine-1-carboxylate free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrogen chloride in a compatible anhydrous solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Conclusion: A Foundation for Success

The successful sourcing and qualification of (S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride are critical first steps in any drug discovery or development program that utilizes this important chiral building block. By carefully selecting suppliers, understanding the potential impurity profile, and implementing a robust analytical quality control workflow, researchers can ensure the integrity of their starting materials and lay a strong foundation for the synthesis of novel and impactful therapeutics.

References

-

BIOSYNCE. (n.d.). (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis & Protocols for (S)-Benzyl 3-methylpiperazine-1-carboxylate Hydrochloride

Abstract

(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride (CAS: 118994-67-1 / Free Base: 612493-87-5) is a high-value chiral building block extensively used in the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents. Its structural value lies in the C3-methyl group, which imparts conformational rigidity and stereochemical complexity to drug candidates. This guide details a robust, field-proven protocol for its asymmetric synthesis via the regioselective protection of (S)-2-methylpiperazine. We address the critical challenge of differentiating the N1 (hindered) and N4 (unhindered) nitrogens, providing a self-validating purification strategy that ensures >98% ee and >95% chemical purity.

Part 1: Critical Quality Attributes (CQAs) & Mechanistic Insight

Structural Analysis & Regioselectivity

The synthesis targets the protection of the distal nitrogen (N4 relative to the methyl group) of (S)-2-methylpiperazine. In the final product nomenclature, this protected nitrogen is designated position 1, placing the methyl group at position 3.

-

Target: (S)-1-Cbz-3-methylpiperazine (HCl salt).

-

Challenge: Avoiding bis-protection (impurity A) and protection of the hindered N1 nitrogen (impurity B).

Mechanistic Driver: The N4 nitrogen is sterically less hindered and more nucleophilic than the N1 nitrogen (adjacent to the methyl group). By controlling temperature (-5°C to 0°C) and stoichiometry, kinetic control favors N4-acylation.

Stability & Handling

-

Free Base: An oil or low-melting solid; prone to oxidation and carbamate hydrolysis over time.

-

HCl Salt: A stable, white crystalline solid. Preferred for storage and handling.

-

Hygroscopicity: Moderate. Requires storage under inert atmosphere (Ar/N2) in a desiccator.

Part 2: Synthesis Protocols

Protocol A: Optical Resolution of (±)-2-Methylpiperazine

Note: Commercially available (S)-2-methylpiperazine can be used. If starting from racemate, use this resolution step.

Principle: (S)-2-methylpiperazine forms a crystalline diastereomeric salt with D-Tartaric acid . (Note: L-Tartaric acid yields the (R)-enantiomer).[1][4]

Reagents:

-

D-(-)-Tartaric acid (1.0 eq)

-

Solvent: Water / Ethanol (1:2 v/v)

Procedure:

-

Dissolution: Dissolve 100 g of (±)-2-methylpiperazine in 200 mL water.

-

Acid Addition: Add a hot solution of D-tartaric acid (150 g) in 400 mL ethanol slowly to the amine solution.

-

Crystallization: Heat to reflux until clear (85°C), then cool slowly to room temperature over 4 hours. Chill to 5°C for 2 hours.

-

Filtration: Filter the white precipitate.[5] Recrystallize once from ethanol/water (1:1) to upgrade ee to >99%.

-

Free Basing: Dissolve the salt in minimum water. Add solid NaOH until pH > 12. Extract with DCM (3 x 200 mL). Dry (Na2SO4) and concentrate to yield (S)-2-methylpiperazine.

Protocol B: Regioselective Cbz-Protection (The Core Workflow)

This protocol utilizes a "pH-Swing" purification logic to isolate the mono-protected product from bis-protected byproducts and unreacted starting material without chromatography.

Reagents:

-

(S)-2-Methylpiperazine (10.0 g, 100 mmol, 1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (16.2 g, 95 mmol, 0.95 eq)

-

Triethylamine (TEA) (11.1 g, 110 mmol, 1.1 eq)

-

Dichloromethane (DCM) (150 mL)

-

1N HCl and 4N NaOH solutions.

Step-by-Step Methodology:

-

Setup: Charge (S)-2-methylpiperazine and TEA into a 500 mL 3-neck flask containing DCM (150 mL). Cool the mixture to -5°C using an ice/salt bath.

-

Controlled Addition: Dilute Cbz-Cl in 20 mL DCM. Add this solution dropwise over 60 minutes .

-

Critical: Maintain internal temperature < 0°C. Rapid addition causes local heating and loss of regioselectivity.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.

-

Quench: Add water (50 mL) to quench the reaction.

Purification (The "Self-Validating" pH Swing):

-

Acid Extraction (Removal of Bis-Cbz):

-

Transfer mixture to a separatory funnel.[6]

-

Add 1N HCl slowly until the aqueous layer pH is 2.0–3.0 .

-

Mechanism:[1][7][8] The desired mono-Cbz amine is protonated (water soluble). The bis-Cbz impurity remains neutral (organic soluble).

-

Separate layers.[9] Keep the Aqueous Layer .

-

(Optional) Wash the aqueous layer with fresh DCM (30 mL) to ensure complete removal of bis-Cbz.

-

-

Base Release (Recovery of Product):

-

Final Processing:

Protocol C: Hydrochloride Salt Formation

Objective: Convert the unstable oil into a robust solid.

-

Dissolution: Dissolve the free base oil (from Protocol B) in Ethyl Acetate (5 volumes).

-

Salt Precipitation: Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

-

Observation: A thick white precipitate forms immediately.

-

-

Aging: Stir at 0°C for 30 minutes to ensure complete crystallization.

-

Isolation: Filter the solid under N2 atmosphere (hygroscopic precaution).

-

Drying: Wash with cold diethyl ether. Dry in a vacuum oven at 40°C over P2O5 for 12 hours.

-

Yield: Typically 75-85% (from diamine).

-

Melting Point: 160–162°C.

-

Part 3: Visualization & Logic

Synthesis & Purification Workflow

The following diagram illustrates the decision logic and phase-separation strategy used to ensure purity.

Caption: Figure 1. Regioselective synthesis and pH-swing purification workflow for isolating high-purity mono-protected piperazine.

Part 4: Analytical Controls

To ensure the integrity of the chiral center and chemical purity, the following HPLC method is recommended.

| Parameter | Condition |

| Column | Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide bond absorption) |

| Temperature | 25°C |